REACTION_CXSMILES
|
C(O)CO.[S:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]([CH:14](C#N)[C:15]([O:17]C(C)(C)C)=[O:16])[C:8]=2[CH:7]=[CH:6]1.[OH-].[K+].O>C1(C)C=CC=CC=1>[S:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]([CH2:14][C:15]([OH:17])=[O:16])[C:8]=2[CH:7]=[CH:6]1 |f:2.3|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C=CC=C2C(C(=O)OC(C)(C)C)C#N
|
Name
|
aqueous solution
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at 95 to 105° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
was added ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resultant residue was added cyclohexane
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C=CC=C2CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |